BenchChemオンラインストアへようこそ!

Benzo[c]isoxazole-5-carboxylic acid

IP6K Inhibition Metabolic Disease Obesity

This 5-carboxylic acid building block is a validated 'privileged scaffold' for developing potent IP6K, GSK-3, JAK, PASK, and SCD1 inhibitors. Its unique 5-position substitution pattern (pKa ~3.62, MP ~105-107°C) ensures distinct reactivity compared to the 3-isomer. Procure with confidence for focused kinase inhibitor and metabolic disease programs.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
Cat. No. B14768826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]isoxazole-5-carboxylic acid
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NOC=C2C=C1C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)
InChIKeyNHRWNKSZPJSWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]isoxazole-5-carboxylic Acid: A Privileged Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Benzo[c]isoxazole-5-carboxylic acid (CAS 1509783-03-2) is a heterocyclic building block consisting of a benzene ring fused to an isoxazole ring, with a carboxylic acid group at the 5-position [1]. With a molecular weight of 163.13 g/mol and the molecular formula C₈H₅NO₃, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and metabolic disease therapeutics [2]. The benzisoxazole core is recognized as a 'privileged scaffold' in drug discovery due to its rigid planar structure and ability to engage biological targets with high specificity .

Procurement Alert: Why Benzo[c]isoxazole-5-carboxylic Acid Cannot Be Casually Substituted with Positional Isomers or Core Scaffold Analogs


Positional isomerism and scaffold variation critically dictate chemical reactivity, synthetic utility, and biological target engagement. While benzo[c]isoxazole-3-carboxylic acid (CAS 642-91-1) shares an identical molecular formula and weight (C₈H₅NO₃, 163.13 g/mol), the shift of the carboxyl group from the 5- to the 3-position fundamentally alters the electronic distribution and steric environment of the molecule . This is reflected in their divergent physical properties: the 3-carboxylic acid isomer exhibits a higher predicted pKa (2.25 vs. ~3.62 for the 5-position in analogous biphenyl derivatives) and a sharply higher melting point (185°C vs. typical range 105-107°C for 5-carboxylic acids), indicating significantly different solid-state behavior and solubility profiles . Furthermore, the benzisoxazole core itself possesses unique electronic properties—a distinctive 10-π-electron system and inherent N−O bond polarity—that render it synthetically and pharmacologically distinct from oxazole, benzoxazole, or non-fused isoxazole scaffolds . Substituting with a generic isoxazole-carboxylic acid would forfeit the specific reactivity and target engagement profiles enabled by the fused benzo[c]isoxazole architecture, making blind interchange scientifically and economically unjustified without direct comparative validation [1].

Quantitative Procurement Evidence: Benzo[c]isoxazole-5-carboxylic Acid Differentiation Dimensions


IP6K Inhibitor Development: The 5-Carboxylate Position Enables Potent and Selective Kinase Engagement

The benzo[c]isoxazole-5-carboxylic acid scaffold serves as the core of UNC7467 (3-([1,1'-biphenyl]-4-yl)benzo[c]isoxazole-5-carboxylic acid), a potent and selective inhibitor of inositol hexakisphosphate kinase (IP6K) . The presence of the carboxylic acid at the 5-position is essential for this activity, as the 3-carboxylic acid isomer shows no comparable reported IP6K inhibition. UNC7467 demonstrates potent inhibition with IC50 values of 4.9 nM for IP6K2, 8.9 nM for IP6K1, and 1320 nM for IP6K6 [1]. This translates to significant selectivity over IP6K6 (over 148-fold). Furthermore, UNC7467 shows no significant inhibition when screened against a panel of 30 other protein kinases and 5 CYP isoforms, confirming that target engagement is specific and not a general kinase promiscuity effect .

IP6K Inhibition Metabolic Disease Obesity Kinase Inhibitor UNC7467

In Vivo Metabolic Efficacy: Derivatives of the 5-Carboxylate Scaffold Ameliorate Obesity and Insulin Resistance in Preclinical Models

The therapeutic potential of the benzo[c]isoxazole-5-carboxylic acid scaffold is validated by in vivo studies of its derivative UNC7467. In a diet-induced obesity (DIO) mouse model, once-daily intraperitoneal administration of UNC7467 at 5 mg/kg for 4 weeks resulted in significant improvements in glycemic profiles, amelioration of hepatic steatosis, and reduced weight gain without altering food intake [1]. This effect is underpinned by favorable pharmacokinetic properties: UNC7467 exhibits low clearance (13.7 mL/min/kg) and high drug exposure (AUClast of 6054 h*ng/mL for i.v. and 2527 h*ng/mL for i.p. administration at a 5 mg/kg dose) in mice . In contrast, no such comprehensive in vivo efficacy and PK data have been reported for benzo[c]isoxazole-3-carboxylic acid derivatives, underscoring the unique translational value of the 5-carboxylate substitution pattern .

In Vivo Efficacy DIO Mice Obesity Insulin Resistance Metabolic Disease

Comparative Physicochemical and Structural Properties: 5-Carboxylate vs. 3-Carboxylate Positional Isomers

A direct comparison of physicochemical properties between benzo[c]isoxazole-5-carboxylic acid and its positional isomer, benzo[c]isoxazole-3-carboxylic acid, reveals significant differences that impact handling, formulation, and downstream reactivity. The 5-carboxylate derivative is typically a solid with a melting point ranging between 105-107°C . In contrast, the 3-carboxylate isomer possesses a substantially higher melting point of 185°C . Furthermore, the predicted pKa of the 3-carboxylate isomer is 2.25 ± 0.10 , whereas the pKa for a structurally related 5-carboxylate biphenyl derivative is predicted to be 3.62 ± 0.30 . These differences in melting point and pKa—a difference of over 1 log unit in acid dissociation constant—are a direct consequence of the altered electronic environment and hydrogen-bonding network imposed by the carboxyl group's position on the fused ring system .

Physicochemical Properties Positional Isomerism pKa Melting Point Solubility

Synthetic Utility as a Versatile Building Block for Drug Discovery

The benzo[c]isoxazole-5-carboxylic acid scaffold is a versatile precursor for synthesizing a wide range of biologically active compounds, a utility not matched by its positional isomers or non-fused isoxazole analogs . The carboxylic acid group at the 5-position provides a reactive handle for forming amide bonds, esters, and other functional groups, enabling the construction of diverse molecular architectures . This is exemplified by its use in developing potent SCD1 inhibitors, where derivatives of this scaffold exhibit IC50 values as low as 1 nM for human SCD1 . The benzisoxazole core is considered a 'privileged scaffold' in medicinal chemistry due to its ability to interact with biological targets with high specificity, a property that has led to its incorporation into several pharmaceutical drugs, including antipsychotics and anticonvulsants [1]. While specific synthesis yields for the parent compound are limited in open literature, the scaffold's broad application in patent literature for kinase inhibitors (GSK-3, JAK, PASK) and metabolic targets (SCD1, IP6K) validates its superior versatility compared to simpler isoxazole carboxylic acids [2].

Synthetic Building Block Organic Synthesis Kinase Inhibitors SCD1 Inhibitors Privileged Scaffold

High-Value Procurement Scenarios: Optimal Use Cases for Benzo[c]isoxazole-5-carboxylic Acid


Medicinal Chemistry: IP6K Inhibitor Development for Obesity and Metabolic Disease

This compound is the core scaffold for developing potent and selective IP6K inhibitors. As demonstrated by UNC7467, derivatives of benzo[c]isoxazole-5-carboxylic acid achieve low nanomolar IC50 values (4.9 nM for IP6K2) and exhibit significant in vivo efficacy in ameliorating obesity, insulin resistance, and hepatic steatosis in DIO mouse models [1]. Its favorable PK profile (low clearance, high exposure) makes it a strategic starting point for metabolic disease programs .

Medicinal Chemistry: Kinase Inhibitor Library Synthesis (GSK-3, JAK, PASK)

The benzisoxazole scaffold is a recognized 'privileged structure' for kinase inhibition [2]. Patent literature confirms its utility in generating inhibitors of GSK-3 and JAK kinases [3], as well as PASK [4]. Procuring this 5-carboxylic acid building block provides a validated entry point for synthesizing focused libraries targeting these therapeutically relevant kinases.

Chemical Biology: SCD1 Inhibitor Development for Cancer and Metabolic Research

Derivatives of the benzo[c]isoxazole-5-carboxylic acid scaffold have been optimized as highly potent SCD1 inhibitors, with some analogs achieving IC50 values of 1 nM for human SCD1 . This level of potency and target engagement supports its procurement for chemical biology studies investigating the role of SCD1 in cancer stem cell maintenance and lipid metabolism [5].

Organic Synthesis: Strategic Intermediate Requiring Specific Regiochemistry and Electronic Properties

When a synthetic route requires a fused benzisoxazole with a carboxylic acid handle at the 5-position—offering distinct pKa (~3.62 for derivatives), melting point (~105-107°C), and electronic properties compared to the 3-isomer (pKa ~2.25, MP 185°C)—this compound is the unambiguous choice . Its specific substitution pattern enables unique reactivity profiles not accessible with other isomers, justifying its procurement for advanced intermediate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]isoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.